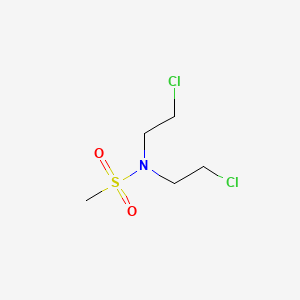

n,n-Bis(2-chloroethyl)methanesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

54533-09-4 |

|---|---|

Molecular Formula |

C5H11Cl2NO2S |

Molecular Weight |

220.12 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)methanesulfonamide |

InChI |

InChI=1S/C5H11Cl2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |

InChI Key |

HLUTZVACYWYJKO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(CCCl)CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Bis 2 Chloroethyl Methanesulfonamide

Strategies for the Direct Synthesis of n,n-Bis(2-chloroethyl)methanesulfonamide

The most direct and conventional approach to synthesizing this compound involves the reaction between a sulfonyl chloride and a secondary amine. This method is widely employed for the preparation of a vast array of sulfonamides. researchgate.net

Precursor Selection and Optimization of Reaction Conditions

The logical precursors for the synthesis of this compound are methanesulfonyl chloride and bis(2-chloroethyl)amine (B1207034). Methanesulfonyl chloride is a readily available commercial reagent. wikipedia.org The key intermediate, bis(2-chloroethyl)amine, is typically handled as its more stable hydrochloride salt. chemicalbook.comchemicalbook.com

A common and efficient method for the preparation of bis(2-chloroethyl)amine hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride, often in a chlorinated solvent like 1,2-dichloroethane. chemicalbook.com This reaction proceeds in high yield, providing the necessary amine precursor. chemicalbook.com

The synthesis of the final compound is achieved by reacting methanesulfonyl chloride with bis(2-chloroethyl)amine. Since the amine is usually in its hydrochloride salt form, a base is required to liberate the free secondary amine in situ and to neutralize the hydrogen chloride (HCl) generated during the sulfonylation reaction. researchgate.netgoogle.com

Reaction Scheme:

Preparation of Bis(2-chloroethyl)amine HCl: (HOCH₂CH₂)₂NH + 2 SOCl₂ → (ClCH₂CH₂)₂NH·HCl + 2 SO₂ + HCl

Synthesis of this compound: (ClCH₂CH₂)₂NH·HCl + CH₃SO₂Cl + 2 Base → CH₃SO₂N(CH₂CH₂Cl)₂ + 2 Base·HCl

Optimization of the reaction conditions is crucial for maximizing yield and purity. Key parameters to consider include:

Base: A non-nucleophilic tertiary amine, such as triethylamine (B128534) or diisopropylethylamine, is commonly used to prevent competition with the secondary amine for the sulfonyl chloride. google.com The stoichiometry of the base is critical; at least two equivalents are needed to both deprotonate the amine hydrochloride and scavenge the newly formed HCl.

Solvent: Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF) are typically employed to avoid side reactions with the highly reactive sulfonyl chloride. google.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion. google.com

Purification: The final product is typically isolated by aqueous workup to remove the base hydrochloride salt, followed by purification techniques such as column chromatography or recrystallization.

Table 1: Parameters for Optimization of Sulfonamide Synthesis

| Parameter | Options | Rationale |

| Solvent | Dichloromethane, Chloroform, THF, Acetonitrile (B52724) | Aprotic nature prevents reaction with sulfonyl chloride. Polarity can influence reaction rates. |

| Base | Triethylamine, Diisopropylethylamine, Pyridine | Non-nucleophilic to avoid side reactions. Must be strong enough to deprotonate the amine salt and neutralize HCl. |

| Temperature | -10 °C to Room Temperature | Initial cooling controls exothermic reaction; warming to ambient temperature drives the reaction to completion. |

| Stoichiometry | Slight excess of sulfonyl chloride or amine | Can be varied to ensure complete consumption of the more valuable reagent. At least 2 eq. of base are required. |

Comparative Analysis of Synthetic Routes for Yield and Purity

Two primary synthetic routes can be envisioned for the preparation of this compound, with the main difference being the isolation of the intermediate amine.

Route A: Two-Step, One-Pot Synthesis: This approach involves the in situ generation of the free bis(2-chloroethyl)amine from its hydrochloride salt, immediately followed by the addition of methanesulfonyl chloride without isolating the free amine. This method is often preferred for its efficiency and for avoiding the handling of the potentially less stable free amine. The purity of the final product is contingent on the complete conversion in both steps and the effective removal of byproducts.

Generally, for similar sulfonamide preparations, one-pot procedures (Route A) are favored in industrial settings for their higher throughput and reduced handling of intermediates, provided that purification of the final product is straightforward.

Table 2: Comparison of Synthetic Routes

| Feature | Route A (One-Pot) | Route B (Stepwise) |

| Steps | 2 steps, 1 pot | 3+ steps with isolation |

| Yield | Potentially higher overall yield | Lower overall yield due to multiple steps |

| Purity | Dependent on final purification | Potentially higher purity of final product |

| Labor/Time | Less intensive | More intensive |

| Handling | Avoids isolation of free amine | Requires handling of free amine |

Synthesis of Analogs and Derivatives of this compound

The chemical structure of this compound offers two primary sites for modification: the methanesulfonyl group and the two chloroethyl moieties.

Modifications of the Methanesulfonyl Group

Analogs of this compound can be readily synthesized by replacing methanesulfonyl chloride with other sulfonyl chlorides. This allows for the introduction of a wide variety of alkyl, aryl, or heterocyclic groups, which can significantly alter the properties of the molecule. The general synthetic procedure remains the same: the reaction of the chosen sulfonyl chloride with bis(2-chloroethyl)amine in the presence of a base.

Synthesis of Alkanesulfonyl Chlorides: A range of alkanesulfonyl chlorides can be prepared through various methods, including the oxidative chlorination of thiols or their derivatives. organic-chemistry.org For example, S-alkyl isothiourea salts, which are easily prepared from alkyl halides and thiourea, can be converted to the corresponding alkanesulfonyl chlorides using N-chlorosuccinimide (NCS). researchgate.net

Synthesis of Arylsulfonyl Chlorides: Arylsulfonyl chlorides are versatile precursors. nih.gov They can be prepared via several established methods:

Chlorosulfonation of Aromatic Compounds: Direct reaction with chlorosulfonic acid, although this can sometimes lead to issues with regioselectivity.

From Anilines (Sandmeyer-type reaction): Aromatic amines can be converted to diazonium salts, which then react with sulfur dioxide in the presence of a copper catalyst to yield the arylsulfonyl chloride. durham.ac.ukacs.orgacs.org This method offers excellent regiocontrol.

From Arylboronic Acids: Palladium-catalyzed methods have been developed for the conversion of arylboronic acids to arylsulfonyl chlorides. nih.gov

Functionalization of the Chloroethyl Moieties

The chlorine atoms on the two ethyl chains are susceptible to nucleophilic substitution, providing a straightforward route to a wide range of derivatives. smolecule.com The nitrogen atom of the sulfonamide group reduces the reactivity of these chlorine atoms compared to simple alkyl chlorides, but reactions with good nucleophiles are still feasible.

This derivatization typically involves reacting this compound with a nucleophile (Nu⁻), leading to the displacement of one or both chloride ions.

Reaction Scheme: CH₃SO₂N(CH₂CH₂Cl)₂ + 2 Nu⁻ → CH₃SO₂N(CH₂CH₂Nu)₂ + 2 Cl⁻

The choice of nucleophile dictates the functionality introduced. Common nucleophiles that can be used include:

Azide ion (N₃⁻): To introduce azido (B1232118) groups, which can be further converted to amines or used in click chemistry.

Cyanide ion (CN⁻): For the introduction of nitrile groups, which can be hydrolyzed to carboxylic acids.

Thiols (RS⁻): To form thioethers.

Amines (R₂NH): To generate polyamine structures, although this can be complicated by the potential for further alkylation. libretexts.orgyoutube.com

The reaction conditions for these substitutions would need to be carefully controlled to manage the extent of reaction (mono- versus di-substitution) and to avoid potential side reactions like elimination.

Table 3: Examples of Nucleophiles for Derivatization

| Nucleophile | Reagent Source | Resulting Functional Group |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Thiolate | Thiol (RSH) + Base | Thioether (-SR) |

| Iodide | Sodium Iodide (NaI) | Iodo (-I) (Finkelstein reaction) |

| Amine | Primary/Secondary Amine (R₂NH) | Tertiary/Quaternary Amine |

Exploration of Cyclic and Acyclic Derivatives

The bifunctional nature of this compound, with two reactive chloroethyl arms, makes it a versatile precursor for the synthesis of various derivatives. These can be broadly classified into cyclic and acyclic structures, depending on whether the reaction leads to ring formation or simple substitution.

Cyclic Derivatives:

Intramolecular or intermolecular reactions involving both chloroethyl groups can lead to the formation of heterocyclic structures. A prominent example is the formation of piperazine (B1678402) derivatives. When this compound is treated with a primary amine (R-NH₂), an intermolecular reaction can occur where the primary amine displaces both chlorine atoms, leading to the formation of a 1-substituted-4-methanesulfonylpiperazine.

Alternatively, an intramolecular cyclization can be envisaged, though less common for this specific compound without an internal nucleophile. However, the principle of forming cyclic structures from bis(2-chloroethyl)amines is well-established in the synthesis of various heterocyclic compounds. For instance, the reaction of an aniline (B41778) with a bis(2-chloroethyl)amine derivative is a known method for synthesizing N-arylpiperazines. acgpubs.orgnih.govtue.nl

Acyclic Derivatives:

Acyclic derivatives are formed when the two chloroethyl groups react with nucleophiles without forming a ring structure. A common example is the hydrolysis of the chloroethyl groups to hydroxyethyl (B10761427) groups, yielding n,n-Bis(2-hydroxyethyl)methanesulfonamide. This reaction can be achieved by treatment with water or a hydroxide (B78521) source. The synthesis of the analogous N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide has been reported, demonstrating the feasibility of this transformation. nih.govresearchgate.net

Other acyclic derivatives can be prepared by reaction with various nucleophiles. For example, reaction with alkoxides would yield bis-ether derivatives, while reaction with thiols would lead to bis-thioether compounds. The general reactivity of the 2-chloroethyl group allows for a wide range of functionalizations through nucleophilic substitution.

| Derivative Type | General Structure | Reactant/Conditions | Resulting Compound Class |

|---|---|---|---|

| Cyclic | R-NH₂ | Heat, with or without a base | 1-Substituted-4-methanesulfonylpiperazine |

| Acyclic | H₂O / OH⁻ | Hydrolysis | n,n-Bis(2-hydroxyethyl)methanesulfonamide |

| Acyclic | R-O⁻ | Williamson ether synthesis | n,n-Bis(2-alkoxyethyl)methanesulfonamide |

| Acyclic | R-S⁻ | Nucleophilic substitution | n,n-Bis(2-alkylthioethyl)methanesulfonamide |

Mechanistic Pathways of Synthetic Reactions

The synthetic reactions leading to derivatives of this compound are governed by the electrophilic nature of the carbon atoms bearing the chlorine atoms and the stability of the intermediates formed during the reaction.

Role of Intermediates in Reaction Progression

The key intermediate in the reactions of this compound, and bis(2-chloroethyl)amines in general, is the aziridinium (B1262131) ion. ontosight.airesearchgate.net This is a three-membered ring containing a positively charged nitrogen atom. The formation of the aziridinium ion occurs through an intramolecular nucleophilic attack of the nitrogen atom of the sulfonamide on the adjacent carbon atom, displacing the chloride ion.

This aziridinium ion is highly strained and, therefore, very reactive towards nucleophiles. The ring-opening of this intermediate by a nucleophile is a rapid process. In the case of derivatization of this compound, the reaction proceeds in two steps for each chloroethyl arm:

Formation of the methanesulfonamidomethyl aziridinium ion.

Nucleophilic attack on one of the carbon atoms of the aziridinium ring, leading to ring opening and the formation of a substituted product.

This process can then be repeated with the second chloroethyl group, leading to disubstituted products. The formation of the aziridinium ion is often the rate-determining step in these reactions. The stability and reactivity of this intermediate are crucial for the progression of the reaction and the formation of the desired derivatives. The generation of aziridinium ions as reactive intermediates is a well-documented phenomenon in the chemistry of nitrogen mustards. nih.gov

Investigation of Side Reactions and Byproduct Formation

Several side reactions can occur during the synthesis and derivatization of this compound, leading to the formation of byproducts.

Hydrolysis:

One of the most common side reactions is the hydrolysis of the chloroethyl groups to hydroxyethyl groups, particularly if water is present in the reaction mixture. This leads to the formation of n,n-Bis(2-hydroxyethyl)methanesulfonamide as a significant byproduct. Furthermore, under certain conditions, the sulfonamide bond itself can undergo hydrolysis, although this typically requires more forcing conditions such as strong acids or bases. rsc.orgnih.govresearchgate.net The hydrolysis of the sulfonamide would lead to methanesulfonic acid and bis(2-chloroethyl)amine.

Elimination Reactions:

Under basic conditions, there is a possibility of elimination reactions (E2) competing with the desired nucleophilic substitution (SN2) reactions. This would result in the formation of N-vinyl-N-(2-chloroethyl)methanesulfonamide. However, for primary halides like the chloroethyl groups, substitution reactions are generally favored over elimination.

Polymerization:

Due to the bifunctional nature of the molecule, there is a potential for polymerization, especially in the absence of a strong nucleophile to trap the reactive intermediates. The aziridinium ion intermediate could potentially react with another molecule of this compound, leading to the formation of oligomers or polymers.

| Byproduct | Formation Pathway | Conditions Favoring Formation |

|---|---|---|

| n,n-Bis(2-hydroxyethyl)methanesulfonamide | Hydrolysis of chloroethyl groups | Presence of water/moisture |

| Methanesulfonic acid and bis(2-chloroethyl)amine | Hydrolysis of the sulfonamide bond | Strong acidic or basic conditions |

| N-vinyl-N-(2-chloroethyl)methanesulfonamide | Elimination (E2) reaction | Strong, sterically hindered bases |

| Oligomers/Polymers | Polymerization via aziridinium ion | Absence of a strong nucleophile |

Reaction Mechanisms and Chemical Reactivity of N,n Bis 2 Chloroethyl Methanesulfonamide

Elucidation of Alkylation Mechanisms

The principal mechanism through which n,n-Bis(2-chloroethyl)methanesulfonamide exerts its chemical reactivity is alkylation. This process involves the formation of a highly reactive intermediate that subsequently reacts with nucleophilic centers in other molecules.

Formation and Reactivity of Aziridinium (B1262131) Ions

The alkylating action of this compound proceeds through the intramolecular cyclization of one of the 2-chloroethyl arms. The nitrogen atom, acting as an internal nucleophile, attacks the ω-carbon of the chloroethyl group, displacing the chloride ion. This reaction results in the formation of a strained, three-membered heterocyclic cation known as an aziridinium ion. rsc.orgresearchgate.net This process is significantly accelerated in aqueous solutions. rsc.org

The formation of the N-methanesulfonyl aziridinium ion is the rate-determining step in the alkylation reaction. This electrophilic intermediate is highly reactive due to the ring strain of the three-membered ring and the positive charge on the nitrogen atom. It is susceptible to attack by a wide range of nucleophiles, which leads to the opening of the aziridine (B145994) ring and the formation of a stable covalent bond between the compound and the nucleophilic substrate. After the first alkylation event, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion, allowing the molecule to act as a bifunctional alkylating agent capable of cross-linking substrates.

Nucleophilic Attack by Biological Substrates (e.g., DNA, proteins in in vitro systems)

In biological systems, the primary targets for alkylation by the aziridinium ion intermediate are nucleophilic sites on macromolecules such as DNA and proteins. rsc.org DNA is a principal target, and the reaction leads to the formation of DNA adducts, which can disrupt normal cellular processes.

The most common sites of nucleophilic attack on DNA are the nitrogen atoms of the purine (B94841) bases. Specifically, the N7 position of guanine (B1146940) is the major site of alkylation by nitrogen mustards. nih.govnih.gov The N3 position of adenine (B156593) is also a significant, though less frequent, site of reaction. nih.gov

The reaction proceeds as follows:

Mono-alkylation: The aziridinium ion formed from this compound reacts with a nucleophilic site, such as the N7 of a guanine residue, forming a monofunctional adduct. The initial product is N-(2-chloroethyl)-N-(2-(7-guaninyl)ethyl)methanesulfonamide. nih.gov

Cross-linking: The second 2-chloroethyl arm of the mono-adduct can then cyclize to form another aziridinium ion. This can subsequently react with a second nucleophilic site. If the second site is on the opposite strand of the DNA, an interstrand cross-link is formed. If it is on the same strand or another DNA molecule, an intrastrand or DNA-DNA cross-link occurs, respectively. Guanine-N7 to Guanine-N7 cross-links are a common outcome. nih.govnih.gov

Proteins also contain numerous nucleophilic residues (e.g., cysteine, histidine, lysine) that can be alkylated, leading to protein-DNA or protein-protein cross-links and functional inactivation.

Kinetics of Alkylation Reactions

The rate of reaction is pH-dependent. For instance, the reaction of nornitrogen mustard, a related compound, with DNA is faster at pH 6.0 than at pH 7.4. nih.gov This is because at lower pH, the equilibrium for aziridinium ion formation can be more favorable compared to competing hydrolysis reactions. Once the initial mono-adduct is formed, it can undergo further reactions. The conversion of the initial N7-guanine adduct of nornitrogen mustard to a hydroxylated derivative has a reported half-life of approximately 4 hours at 37°C and pH 7.4. nih.gov This subsequent reaction represents the hydrolysis of the second chloroethyl arm, which competes with the cross-linking reaction.

| Reaction | Condition | Observation |

|---|---|---|

| DNA Adduct Formation | pH 6.0 vs pH 7.4 | Rate of reaction is higher at pH 6.0 |

| Conversion of Mono-adduct (NOR-G) to Hydroxylated Adduct (NOR-OH-G) | pH 7.4 | t1/2 ≈ 4 hours |

Hydrolysis and Degradation Pathways

In aqueous environments, this compound is susceptible to hydrolysis, which is a significant degradation pathway that competes with its alkylating reactions.

Influence of pH and Solvent on Stability

The stability of this compound is highly dependent on the solvent and pH. As with other nitrogen mustards, it exhibits poor stability in aqueous solutions due to the rapid formation of the aziridinium ion, which can then be attacked by water. rsc.orggoogle.com

The rate of hydrolysis is significantly influenced by pH. For sulfonamides in general, hydrolysis can be favorable under both acidic and alkaline conditions. researchgate.net For nitrogen mustards, an acidic pH can enhance stability by protonating the nitrogen atom. google.com This protonation reduces the nitrogen's nucleophilicity, thereby inhibiting the intramolecular cyclization required to form the reactive aziridinium ion. google.com Conversely, in neutral to alkaline solutions, the unprotonated nitrogen is more readily available to initiate cyclization, leading to faster degradation. The hydrolysis of sulfonamides is also generally accelerated by increases in temperature. researchgate.net

In non-aqueous solvents, where the formation of the aziridinium ion is less favorable, the compound exhibits greater stability. nih.gov

| Factor | Condition | Effect on Stability | Reason |

|---|---|---|---|

| Solvent | Aqueous | Low | Facilitates aziridinium ion formation and hydrolysis. rsc.org |

| Non-aqueous | High | Inhibits aziridinium ion formation. nih.gov | |

| pH (in aqueous solution) | Acidic | Increased Stability | Protonation of the nitrogen atom inhibits cyclization. google.com |

| Neutral / Alkaline | Decreased Stability | Unprotonated nitrogen is available for cyclization. researchgate.net |

Identification of Degradation Products

The primary degradation pathway for this compound in aqueous media is hydrolysis. This process involves the nucleophilic attack of water on the electrophilic carbon of the chloroethyl group, either directly or, more rapidly, via the aziridinium ion intermediate.

The expected hydrolysis products are formed by the sequential replacement of the chlorine atoms with hydroxyl groups.

First Hydrolysis Product: Attack by water on the first aziridinium ion intermediate yields n-(2-chloroethyl)-n-(2-hydroxyethyl)methanesulfonamide.

Second Hydrolysis Product: Subsequent hydrolysis of the remaining chloroethyl group results in the formation of the di-hydroxy product, n,n-Bis(2-hydroxyethyl)methanesulfonamide.

This stepwise hydrolysis is analogous to the degradation observed for other mustard compounds, where the corresponding diol is the final product. researchgate.net For example, after reacting with guanosine, the unreacted chloroethyl arm of nornitrogen mustard is converted to a hydroxylated derivative. nih.gov

Redox Chemistry and Electrophilic Nature

The term "redox chemistry," when applied to this compound, does not imply that the compound itself readily undergoes oxidation or reduction in the classical sense. Instead, its significant chemical properties are defined by its potent electrophilic nature and its interactions with the cellular redox environment.

The key to the electrophilicity of this compound lies in its ability to form a highly reactive aziridinium cation through an intramolecular nucleophilic substitution. mdpi.com The nitrogen atom, acting as a nucleophile, attacks the adjacent carbon atom bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of a strained, three-membered aziridinium ring. mdpi.com This process is a first-order reaction, with a rate dependent on the concentration of the alkylating agent itself. biointerfaceresearch.com

The interaction with the cellular redox environment is primarily dictated by the presence of endogenous nucleophiles, most notably glutathione (B108866) (GSH). nih.gov A high intracellular concentration of GSH can lead to the detoxification of this compound by forming conjugates, thus diminishing its intended biological effect. nih.govscience.gov Exposure to nitrogen mustards can lead to a depletion of cellular glutathione and a decrease in the GSH/GSSG ratio, contributing to oxidative stress. nih.gov

Table 1: Factors Influencing the Electrophilic Reactivity of this compound

| Factor | Description | Impact on Reactivity |

| Aziridinium Ion Formation | Intramolecular cyclization to form a strained, positively charged three-membered ring. mdpi.com | This is the rate-determining step for alkylation and creates a highly electrophilic species. biointerfaceresearch.com |

| Electron-withdrawing Group | The methanesulfonamide (B31651) group reduces the electron density on the nitrogen atom. | Modulates the rate of aziridinium ion formation, influencing the overall reactivity. nih.gov |

| Solvent Environment | The polarity and composition of the solvent can affect the stability of the aziridinium ion. | The presence of water can lead to hydrolysis of the compound. |

| Cellular Redox State | The concentration of intracellular nucleophiles, such as glutathione (GSH). nih.gov | High levels of GSH can lead to the scavenging and detoxification of the electrophilic species. nih.govscience.gov |

Interaction with Chemical Modifiers and Scavengers

The high electrophilicity of the aziridinium ion intermediate makes this compound susceptible to reaction with a variety of chemical modifiers and scavengers, particularly those containing nucleophilic functional groups. These interactions can neutralize the compound's reactivity, forming the basis for detoxification and protective strategies.

The most significant biological scavenger is glutathione (GSH), a tripeptide present in high concentrations within cells. biointerfaceresearch.com GSH can react with the aziridinium ion, forming monoglutathionyl and diglutathionyl conjugates. researchgate.net This conjugation is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). biointerfaceresearch.comnih.gov Overexpression of certain GST isozymes can contribute to cellular resistance to nitrogen mustards. mdpi.com

The reaction with GSH proceeds via nucleophilic attack of the thiolate group of cysteine residue in glutathione on the aziridinium ring, leading to the opening of the ring and the formation of a stable covalent bond. This process effectively neutralizes the alkylating agent.

In addition to glutathione, other thiol-containing compounds can act as chemical scavengers for this compound and other nitrogen mustards. For instance, agents like MESNA (mercapto-ethane sulfonate) and N-acetyl-cysteine are known to be effective in scavenging reactive metabolites of certain chemotherapeutic agents and can offer protection against their toxic effects. pharmacologyeducation.org These scavengers function through a similar mechanism, utilizing their nucleophilic sulfhydryl groups to react with and inactivate the electrophilic aziridinium ion. pharmacologyeducation.org

Table 2: Interaction of this compound with Scavengers

| Scavenger/Modifier | Type of Interaction | Products Formed | Significance |

| Glutathione (GSH) | Enzymatic (GST-mediated) and non-enzymatic nucleophilic attack. biointerfaceresearch.comnih.gov | Monoglutathionyl and diglutathionyl adducts. researchgate.net | Primary intracellular detoxification pathway. biointerfaceresearch.com |

| Glutathione S-Transferases (GSTs) | Catalysis of the conjugation of GSH to the electrophile. biointerfaceresearch.com | Enhanced formation of glutathione adducts. | A key mechanism of cellular resistance. mdpi.com |

| MESNA (mercapto-ethane sulfonate) | Nucleophilic scavenging by the thiol group. pharmacologyeducation.org | Stable, non-toxic thioether conjugates. | Used clinically to mitigate toxicity of some alkylating agents. pharmacologyeducation.org |

| N-acetyl-cysteine | Nucleophilic scavenging by the thiol group. pharmacologyeducation.org | Covalent adducts. | A potential protective agent against toxicity. pharmacologyeducation.org |

| Water | Hydrolysis. | Diol derivatives. | A competing reaction that can deactivate the compound. |

Structure Activity Relationship Sar and Structural Modifications

Correlating Structural Features with Chemical Reactivity

The chemical reactivity of n,n-Bis(2-chloroethyl)methanesulfonamide is primarily governed by the electrophilic nature of the two chloroethyl groups. This reactivity is significantly modulated by the electronic influence of the sulfonamide linkage. The key chemical event is an intramolecular cyclization, where the nitrogen atom attacks the γ-carbon of one of the chloroethyl chains, displacing a chloride ion to form a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic cation is then susceptible to attack by nucleophiles.

The electrophilicity of the chloroethyl groups is not constant but is heavily influenced by the substituent attached to the nitrogen atom. In the case of this compound, the methanesulfonyl (CH₃SO₂) group is strongly electron-withdrawing. This effect reduces the electron density on the nitrogen atom, making it less nucleophilic.

This reduced nitrogen nucleophilicity decreases the rate of the initial, rate-determining step: the intramolecular cyclization to form the aziridinium ion. Compared to other nitrogen mustards with electron-donating or less electron-withdrawing substituents, the activation of the chloroethyl groups in this compound is slower. However, once formed, the aziridinium ion remains a potent electrophile.

The nature of the substituent on the sulfonyl group can further fine-tune this reactivity. Replacing the methyl group with other alkyl or aryl moieties alters the electronic and steric properties, thereby modulating the rate of activation. For instance, substituting the methyl group with a more electron-withdrawing group like a trifluoromethyl or a para-nitrophenyl (B135317) group would further decrease the nitrogen's nucleophilicity and slow the activation rate.

| N-Substituent (R in R-N(CH₂CH₂Cl)₂) | Electronic Effect of Substituent | Effect on Nitrogen Nucleophilicity | Relative Rate of Aziridinium Ion Formation |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | Increased | Fast |

| -C₆H₅ (Phenyl) | Weakly Electron-Withdrawing | Slightly Decreased | Moderate |

| -SO₂CH₃ (Methanesulfonyl) | Strongly Electron-Withdrawing | Significantly Decreased | Slow |

| -SO₂C₆H₄NO₂ (p-Nitrophenylsulfonyl) | Very Strongly Electron-Withdrawing | Severely Decreased | Very Slow |

The sulfonamide linkage (SO₂-N) is a critical determinant of the compound's stability and reactivity profile. Sulfonamides are generally stable chemical groups, resistant to hydrolysis under physiological conditions. cdhfinechemical.com This stability ensures that the molecule remains intact until the chloroethyl groups are activated.

The key influence of the sulfonamide group is its powerful electron-withdrawing nature. nih.gov This property has several consequences:

Decreased Basicity: The nitrogen atom in the sulfonamide is significantly less basic than in alkylamines or anilines. This prevents protonation under physiological pH, which is a competing reaction that would inhibit the necessary intramolecular cyclization.

Modulation of Reactivity: As discussed previously, the electron-withdrawing effect slows the formation of the aziridinium ion. This can be advantageous in research contexts, allowing for more controlled reactions compared to highly reactive nitrogen mustards.

Design Principles for Modulating Compound Properties

The structural framework of this compound allows for systematic modifications to alter its physicochemical and reactive properties. Rational design principles are employed to create analogs with tailored characteristics for specific research applications.

The rational design of analogs focuses on modifying the sulfonyl substituent to modulate properties like lipophilicity, cell permeability, and intrinsic reactivity. mdpi.commdpi.com

Altering Lipophilicity: The methyl group of the methanesulfonamide (B31651) can be replaced with a variety of alkyl or aryl groups. Introducing larger, nonpolar groups (e.g., phenyl, naphthyl) increases lipophilicity, which may enhance passage through cell membranes. Conversely, incorporating polar functional groups (e.g., carboxylates, sulfonates) can increase water solubility.

Modulating Electronic Effects: As outlined in Table 1, changing the electronic nature of the sulfonyl substituent provides a direct method for controlling the rate of activation. This allows for the synthesis of a series of compounds with a predictable gradient of reactivity.

Introducing Targeting Moieties: For highly specific research applications, the sulfonyl substituent can be linked to a larger molecule or targeting moiety. This approach aims to deliver the reactive bis(2-chloroethyl)amine (B1207034) payload to a specific protein or cellular location, thereby enhancing selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. nih.govresearchgate.net For analogs of this compound, a QSAR model could be developed to predict the rate of reactivity (e.g., the rate of aziridinium ion formation).

The model is typically a mathematical equation of the form: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Key molecular descriptors relevant to this class of compounds include:

Electronic Descriptors: Hammett constants (σ) for aryl substituents, calculated atomic charges (e.g., on the nitrogen atom), or quantum chemical parameters like the electrophilicity index (ω). researchgate.net

Steric Descriptors: Parameters such as molar refractivity (MR) or Taft steric parameters (Es) that quantify the bulk of the substituent.

Lipophilicity Descriptors: The partition coefficient (logP), which measures the compound's distribution between an oily and an aqueous phase.

| Descriptor | Type | Physicochemical Property Represented | Predicted Impact on Reactivity Rate |

|---|---|---|---|

| σₚ (Hammett constant) | Electronic | Electron-withdrawing/donating ability of aryl substituent | Negative correlation (more positive σ leads to lower rate) |

| logP | Lipophilicity | Membrane permeability/Solubility | May show an optimal value (parabolic relationship) |

| Eₛ (Taft steric parameter) | Steric | Bulkiness of the substituent | Negative correlation (larger groups may hinder reactions) |

| q(N) (Partial charge on Nitrogen) | Electronic | Nucleophilicity of the nitrogen atom | Positive correlation (less negative charge leads to lower rate) |

Such QSAR models, once validated, can be used to predict the reactivity of novel, unsynthesized analogs, thereby guiding the design process and prioritizing synthetic efforts. mdpi.com

Conformational Analysis and its Implications for Activity

The three-dimensional shape, or conformation, of this compound is crucial for its reactivity. The molecule is not rigid; rotation can occur around the S-N and N-C bonds. The relative orientation of the chloroethyl arms and the sulfonyl group can influence the ease of the intramolecular cyclization reaction.

Computational chemistry and experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the preferred conformations of the molecule in solution. mdpi.comosti.gov The key dihedral angles, such as C-C-N-S, determine the spatial proximity of the nitrogen lone pair to the electrophilic carbon of the chloroethyl group.

Theoretical and Computational Studies of N,n Bis 2 Chloroethyl Methanesulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which fundamentally govern the molecule's chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For n,n-Bis(2-chloroethyl)methanesulfonamide, the HOMO is expected to be localized around the nitrogen and oxygen atoms of the sulfonamide group due to their lone pairs of electrons. The LUMO, conversely, would likely be distributed over the electrophilic centers, including the carbon atoms bonded to the chlorine atoms and the sulfur atom.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are hypothetical, based on typical results for similar molecules from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, and are for illustrative purposes.)

| Property | Value (eV) | Description |

| HOMO Energy | -7.5 | Indicates the energy of the highest energy electrons available to be donated. |

| LUMO Energy | -0.8 | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.7 | A significant gap suggests good kinetic stability under normal conditions. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. They are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative oxygen atoms of the sulfonyl group. The regions around the hydrogen atoms of the ethyl chains would exhibit a positive potential (blue), as would the area near the sulfur atom due to the strong electron-withdrawing effect of the adjacent oxygens. These maps can be critical in understanding intermolecular interactions.

Reactivity indices, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity at specific atomic sites. Fukui functions, for instance, describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, or radical attack.

f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron).

f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (donating an electron).

f0(r) : Indicates the propensity of a site to undergo a radical attack.

For this compound, calculations would likely show high f+ values on the sulfur atom and the carbon atoms attached to the chlorines, marking them as primary sites for nucleophilic attack. High f- values would be expected on the nitrogen and oxygen atoms, consistent with their role as nucleophilic centers.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound (Note: These values are illustrative and represent a potential outcome of a DFT-based population analysis.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Most Likely Reaction Type |

| S | 0.25 | 0.05 | Nucleophilic Attack |

| O (sulfonyl) | 0.08 | 0.18 | Electrophilic Attack |

| N | 0.06 | 0.22 | Electrophilic Attack |

| C (adjacent to Cl) | 0.15 | 0.03 | Nucleophilic Attack |

| Cl | 0.10 | 0.09 | - |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and interactions, offering a bridge between static molecular structures and dynamic molecular behavior.

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. The rotation around the S-N, N-C, and C-C bonds gives rise to numerous possible three-dimensional arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers and the energy barriers between them.

This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. The simulations would likely reveal that the orientation of the two 2-chloroethyl side chains relative to the methanesulfonyl group is a key determinant of conformational stability, with certain arrangements being favored to minimize steric hindrance and optimize intramolecular interactions.

MD simulations are particularly well-suited for studying how a solute molecule interacts with its environment. By placing this compound in a simulation box filled with solvent molecules (e.g., water, ethanol), one can observe the formation of solvation shells and analyze intermolecular forces like hydrogen bonds and van der Waals interactions.

Such simulations would reveal how solvent molecules arrange themselves around the polar sulfonamide group and the more nonpolar alkyl chains. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the sulfonyl oxygens. Understanding these interactions is fundamental to predicting the molecule's solubility and behavior in different chemical environments.

Docking Studies with Molecular Targets (in in vitro or theoretical models)

Detailed molecular docking studies specifically investigating the interactions of this compound with molecular targets are not extensively available in publicly accessible scientific literature. While computational docking is a critical tool for predicting the binding affinity and interaction patterns of small molecules with biological macromolecules such as proteins and nucleic acids, specific research applying this methodology to this compound has not been reported.

For analogous compounds, such as other N-substituted sulfonamides, docking studies have been employed to explore potential anticancer properties by predicting their binding to relevant targets like carbonic anhydrases. These studies typically involve the following steps:

Preparation of the Receptor: The three-dimensional structure of the molecular target is obtained from protein data banks.

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized for its conformational energy.

Docking Simulation: Software is used to predict the preferred orientation of the ligand when bound to the active site of the receptor.

Analysis of Interactions: The binding affinity is calculated, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

A hypothetical docking study of this compound would provide valuable insights into its potential biological activity. However, at present, there is a lack of specific published research in this area.

Table 1: Hypothetical Data for a Docking Study of this compound

| Molecular Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Note: This table is for illustrative purposes only, as no specific docking data for this compound is currently available.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry that help in understanding the reactivity and stability of a molecule. For this compound, which contains reactive chloroethyl groups, such studies would be particularly insightful for elucidating its mechanism of action, especially its potential as an alkylating agent.

Theoretical studies on similar nitrogen mustards often focus on the formation of a highly reactive aziridinium (B1262131) ion through intramolecular cyclization. This process is a key step in their alkylating activity. A predicted pathway for this compound would likely involve:

Intramolecular Cyclization: One of the 2-chloroethyl groups undergoes an intramolecular nucleophilic attack by the nitrogen atom, displacing the chloride ion and forming a strained three-membered aziridinium ring. This is often the rate-determining step.

Nucleophilic Attack: The highly electrophilic aziridinium ion is then susceptible to attack by a nucleophile, such as a nitrogenous base in DNA.

Computational methods, such as Density Functional Theory (DFT), are typically used to model these reaction pathways. These calculations can determine the energy barriers (activation energies) for each step and the geometry of the transition states.

However, specific computational studies detailing the reaction pathways and transition states for the activation of this compound are not readily found in the current body of scientific literature. While the general mechanism can be inferred from related compounds, dedicated theoretical investigations are needed to provide precise energetic and structural data.

Table 2: Predicted Parameters for the Reaction Pathway of this compound

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kJ/mol) |

| 1. Aziridinium Ion Formation | This compound | Not Available | Aziridinium ion + Cl- | Not Available |

| 2. Alkylation | Aziridinium ion + Nucleophile | Not Available | Alkylated Nucleophile | Not Available |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from such a study. Specific values for this compound are not available in the reviewed literature.

Biological and Molecular Mechanisms in Vitro and Non Human Systems

Cellular Uptake and Distribution in Model Systems (e.g., cell lines, non-human tissues)

The cellular uptake and subcellular distribution of alkylating agents like n,n-Bis(2-chloroethyl)methanesulfonamide are critical determinants of their biological activity. While specific quantitative studies on the uptake and distribution of this compound are not extensively detailed in publicly available literature, the behavior of similar small molecule alkylating agents is generally governed by their physicochemical properties, such as lipophilicity.

Compounds with moderate lipophilicity can typically cross the cell membrane via passive diffusion. Once inside the cell, the distribution is influenced by the molecule's reactivity and affinity for various subcellular compartments and macromolecules. Due to the electrophilic nature of the chloroethyl groups, these compounds are expected to react with and accumulate in compartments rich in nucleophilic molecules, such as the nucleus (due to DNA) and mitochondria.

Studies on other small molecules, such as gemini (B1671429) surfactants used for gene delivery, have employed techniques like flow injection analysis-tandem mass spectrometry (FIA-MS/MS) to quantify their presence in enriched nuclear, mitochondrial, plasma membrane, and cytosolic fractions. nih.gov Such methodologies could be applied to determine the precise distribution of this compound. For related compounds, a major accumulation in the nucleus and mitochondria has been observed, which is consistent with their mechanisms of action involving DNA and cellular respiration. nih.gov

Intracellular Chemical Reactions and Target Modification

The biological effects of this compound are rooted in its potent alkylating capabilities, a characteristic feature of the bis(2-chloroethyl) moiety. smolecule.com This bifunctional nature allows it to react with and modify a range of biological macromolecules, leading to significant disruption of cellular function. The primary mechanism involves the intramolecular cyclization of one of the chloroethyl side chains to form a highly strained and reactive aziridinium (B1262131) (ethyleneiminium) ion intermediate. This electrophilic cation is then susceptible to attack by various nucleophilic sites on cellular macromolecules.

DNA is a principal target for this compound. The reactive aziridinium ion generated from the compound readily alkylates nucleophilic centers on DNA bases. The N7 position of guanine (B1146940) is a particularly common site for alkylation by such agents. nih.gov Following the initial monofunctional alkylation of one DNA strand, the second chloroethyl group can undergo a similar activation to form another aziridinium ion, which can then react with a second nucleophilic site. nih.govnih.gov

In vitro studies with analogous nitrogen mustards, such as chlorambucil, have identified multiple sites of alkylation on nucleosides. For instance, reactions with 2'-deoxyadenosine (B1664071) have shown adduct formation at the N1, N3, N6, and N7 positions. researchgate.net This initial DNA lesion, a monoadduct, is a stable precursor that can lead to more complex damage. nih.gov

Table 1: Reported DNA Alkylation Sites by Analogous Chloroethylating Agents This table is based on data from related bis(2-chloroethyl) compounds and illustrates common reaction sites.

| Nucleoside | Primary Alkylation Sites | Reference |

|---|---|---|

| Deoxyguanosine | N7 | nih.gov |

| Deoxyadenosine | N1, N3, N6, N7 | researchgate.net |

Besides DNA, proteins represent another major class of targets for alkylation by this compound. Nucleophilic amino acid residues within proteins, such as cysteine, histidine, and lysine (B10760008), can react with the aziridinium intermediate. nih.gov This covalent modification can alter the protein's three-dimensional structure, leading to a loss of function or inhibition of enzymatic activity.

For example, compounds containing a chloroethylamino moiety have been specifically designed as mechanism-based inactivators for enzymes like carboxypeptidase A. nih.gov In such cases, the inhibitor binds to the active site, and the chloroethyl group forms a reactive aziridinium ion which is then attacked by a nucleophilic residue (e.g., the carboxylate of Glu-270), resulting in irreversible covalent modification and inactivation of the enzyme. nih.gov Similarly, the reactivity of N-acyl-N-alkyl sulfonamides has been harnessed for the covalent inhibition of the Hsp90 protein by targeting a lysine residue, demonstrating the potential for sulfonamide-based compounds to achieve durable suppression of protein activity in cellular environments. nih.gov

The bifunctional nature of this compound is crucial for its ability to form cross-links between and within biological macromolecules. After the initial formation of a monoadduct on DNA, the second chloroethyl arm can alkylate a second site, resulting in a covalent bridge. nih.gov

These cross-links can be of several types:

Interstrand Cross-links (ICLs): This is considered the most cytotoxic lesion, where the compound forms a covalent bridge between the two opposing strands of the DNA double helix. nih.govnih.gov This type of damage physically prevents the separation of the DNA strands, thereby blocking critical cellular processes like replication and transcription. Studies on the related compound 2-chloroethyl(methylsulfonyl)methanesulfonate (ClEtSoSo) have shown that its cytotoxicity in certain cancer cell lines correlates directly with its ability to induce DNA interstrand cross-links. nih.gov The formation of these cross-links can be a delayed process, occurring hours after the initial exposure to the drug as the stable monoadduct precursor slowly reacts to form the final cross-link. nih.gov

Intrastrand Cross-links: A bridge is formed between two nucleobases on the same DNA strand.

DNA-Protein Cross-links: The agent first binds to DNA and then the second arm reacts with a nearby protein, covalently tethering it to the genetic material. nih.gov

Table 2: Types of Biomolecular Cross-links Formed by Bifunctional Alkylating Agents

| Cross-link Type | Description | Biological Consequence | Reference |

|---|---|---|---|

| Interstrand | Covalent link between opposite DNA strands. | Blocks DNA replication and transcription. | nih.govnih.gov |

| Intrastrand | Covalent link between two bases on the same DNA strand. | Can distort DNA helix and interfere with DNA processing. | nih.gov |

Cellular Responses in Non-Human Models

The extensive DNA damage caused by this compound, particularly the formation of bulky adducts and interstrand cross-links, triggers a complex signaling network known as the DNA Damage Response (DDR). researchgate.net This network acts to sense the damage, halt the cell cycle to allow time for repair, and initiate repair processes. researchgate.net

Key proteins in the DDR pathway are activated in response to such lesions. The presence of DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of interstrand cross-links, leads to the activation of the ATM (ataxia-telangiectasia mutated) kinase. nih.govmdpi.com Stalled replication forks resulting from the damage activate the ATR (ATM- and Rad3-related) kinase. mdpi.com

Once activated, ATM and ATR phosphorylate a cascade of downstream targets to orchestrate the cellular response:

Checkpoint Kinases: ATM and ATR phosphorylate and activate the checkpoint kinases CHK2 and CHK1, respectively. mdpi.com These kinases are crucial for enforcing cell cycle arrest at the G1/S, intra-S, and G2/M checkpoints, preventing the cell from attempting to divide with damaged DNA. nih.gov

Histone H2AX Phosphorylation: A hallmark of the DDR is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX. mdpi.com γH2AX accumulates in large domains of chromatin flanking the DNA lesion, serving as a scaffold to recruit a host of DNA repair and signaling proteins to the site of damage. mdpi.comnih.gov The formation of γH2AX foci is a sensitive marker for the presence of DNA interstrand cross-links and double-strand breaks. nih.gov

The ultimate fate of the cell—be it successful repair, permanent cell cycle arrest (senescence), or programmed cell death (apoptosis)—depends on the extent of the damage and the cell's capacity to repair it. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloroethyl(methylsulfonyl)methanesulfonate (ClEtSoSo) |

| Chlorambucil |

| 1,3-bis(2-chloroethyl)-1-nitrosourea |

| 1-(2-chloroethyl)-1-nitrosoureas |

| 2'-deoxyadenosine |

| Carboxypeptidase A |

Perturbation of Cell Cycle Progression

Scientific literature available through targeted searches does not provide specific details on the perturbation of cell cycle progression by this compound. While related sulfonamide compounds have been documented to induce cell cycle arrest, with some causing arrest in the G1 phase and others in the G2/M phase, no such specific data has been found for this compound. nih.govnih.govresearchgate.net

Mechanisms of Cellular Growth Inhibition (e.g., antiproliferative effects in cell lines)

The cellular growth inhibition mechanisms of this compound are understood to be linked to its nature as a nitrogen mustard, which acts as a DNA alkylating agent. This alkylation is expected to lead to cytotoxic effects, thereby inhibiting cell proliferation. However, specific studies detailing the antiproliferative effects of this compound in various cell lines, including the generation of data such as IC50 values, are not available in the public domain based on the conducted searches. While research on other sulfonamide derivatives has shown cytotoxic effects against a range of cancer cell lines, this specific data for this compound is not present in the available literature.

Comparative Biological Activity of Analogs in Preclinical Models

There is a lack of publicly available preclinical studies that directly compare the biological activity of this compound with its structural analogs. Although research exists on the comparative toxicity of different classes of nitrogen and sulfur mustards, specific comparative analyses involving this compound and its close analogs are not documented in the searched scientific literature. nih.govresearchgate.net Therefore, a comparative assessment of its biological activity in preclinical models cannot be provided at this time.

Analytical Methodologies for Research on N,n Bis 2 Chloroethyl Methanesulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the qualitative analysis of n,n-Bis(2-chloroethyl)methanesulfonamide, providing fundamental information about its molecular structure, connectivity, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

For this compound (C₅H₁₁Cl₂NO₂S), the molecular structure suggests distinct signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments: the methyl (CH₃) group attached to the sulfur atom, the methylene (B1212753) (-CH₂-) group adjacent to the nitrogen, and the methylene (-CH₂-) group adjacent to the chlorine. The proximity of electronegative atoms (N, O, S, Cl) will shift these signals downfield. The signals for the two methylene groups in the chloroethyl fragments are expected to appear as triplets due to spin-spin coupling with each other.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will complement the proton data, showing distinct signals for each of the three unique carbon environments: the methyl carbon, the carbon atom bonded to nitrogen, and the carbon atom bonded to chlorine.

The expected chemical shifts, based on general principles and data from structurally similar compounds, are summarized below. organicchemistrydata.orgsigmaaldrich.comcarlroth.com

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | CH₃-SO₂ | ~3.0 | Singlet (s) |

| ¹H | -N-CH₂- | ~3.6 | Triplet (t) |

| ¹H | -CH₂-Cl | ~3.8 | Triplet (t) |

| ¹³C | CH₃-SO₂ | ~40 | - |

| ¹³C | -N-CH₂- | ~50 | - |

| ¹³C | -CH₂-Cl | ~42 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. whitman.edu When the molecule is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. nih.gov The PubChem database confirms the molecular formula as C₅H₁₁Cl₂NO₂S. nih.gov

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks appearing in a distinctive ratio (approximately 9:6:1) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Under typical ionization conditions, such as Electron Ionization (EI), the molecular ion can undergo fragmentation. The analysis of these fragments helps to confirm the structure. For this compound, common fragmentation pathways would include cleavage of the C-C, C-N, C-S, and C-Cl bonds. Fragmentation of related sulfonamides often involves the loss of sulfur dioxide (SO₂). nih.govresearchgate.net Alpha-cleavage adjacent to the nitrogen atom is also a common pathway for amines. miamioh.edu

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 220 | [CH₃SO₂N(CH₂CH₂Cl)₂]⁺ | Molecular Ion (M⁺) |

| 171 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical |

| 156 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 141 | [HN(CH₂CH₂Cl)₂]⁺ | Loss of CH₃SO₂ radical |

| 79 | [CH₃SO₂]⁺ | Loss of N(CH₂CH₂Cl)₂ radical |

| 63 | [CH₂CH₂Cl]⁺ | Cleavage of the N-C bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The most prominent of these are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O). Other expected vibrations include C-H stretching and bending, C-N stretching, and C-Cl stretching. Data from a structurally related compound, N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, shows strong absorptions in the regions expected for these functional groups. nist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfonamide | 1335-1370 | Strong |

| S=O Symmetric Stretch | Sulfonamide | 1140-1180 | Strong |

| C-N Stretch | Alkyl Amine | 1020-1250 | Medium |

| C-Cl Stretch | Chloroalkane | 600-800 | Strong |

Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar bonds, aiding in a complete vibrational analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For purity assessment of this compound, a reversed-phase HPLC method is typically employed.

In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Since this compound lacks a strong chromophore for standard UV detection, alternative detection methods may be necessary for high sensitivity. dtic.mil These can include coupling the HPLC system to a mass spectrometer (LC-MS) for highly selective and sensitive detection, or using a universal detector like an Evaporative Light Scattering Detector (ELSD). researchgate.netresearchgate.net For UV detection, derivatization with a UV-absorbing agent might be considered. dtic.mil

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or ELSD |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds. Given its structure, this compound may be amenable to GC-MS analysis, which offers high resolution and the definitive identification capabilities of mass spectrometry. nih.gov

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint. This technique is highly effective for identifying and quantifying trace-level impurities. The analysis of structurally related compounds like bis(2-chloroethyl)amine (B1207034) and other sulfur mustard markers has been successfully performed using GC-MS. nist.govnih.gov

| Parameter | Condition |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) has been utilized as a purification technique in synthetic processes involving this compound. While analytical TLC for routine identification and purity assessment has not been extensively detailed in available literature, its application in preparative chromatography provides insight into potential separation conditions.

In one documented instance, a product synthesized using this compound as a reactant was purified using preparative TLC. google.com This separation was conducted on a silica (B1680970) stationary phase. The conditions used for this purification are summarized in the table below.

| Parameter | Description | Source |

| Technique | Preparative Thin-Layer Chromatography | google.com |

| Stationary Phase | Silica Gel | google.com |

| Mobile Phase | Dichloromethane / Methanol (97:3) | google.com |

| Application | Purification of a reaction product | google.com |

This system demonstrates the successful separation of a related compound on a silica plate, indicating that similar conditions could likely be adapted for the analytical TLC of this compound to assess purity or monitor reaction progress.

Quantitative Analysis Methods

Detailed research focusing on the development of sensitive, validated quantitative detection methods specifically for this compound is not extensively available in the public scientific literature. While synthetic procedures confirm the compound's structure, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Low-Resolution Mass Spectrometry (LRMS), specific methods for achieving and validating low limits of detection (LOD) and quantitation (LOQ) for this compound have not been published. googleapis.comgoogleapis.com

There is currently no specific published research on the development and validation of stability-indicating analytical methods for this compound. Such methods are crucial for understanding how the compound degrades under various stress conditions (e.g., acid, base, oxidation, heat, light) and for ensuring that analytical techniques can accurately measure the parent compound in the presence of its degradation products. The intrinsic reactivity of the bis(2-chloroethyl) group suggests a potential for degradation, but forced degradation studies and the development of methods to separate and quantify any resulting degradants have not been reported in the available literature.

Future Directions and Emerging Research Avenues

Development of Prodrug Strategies for Targeted Delivery (in research models)

A significant challenge with traditional chemotherapeutic agents like nitrogen mustards is their lack of selectivity, leading to systemic toxicity. Prodrug strategies aim to mitigate this by designing inactive precursors that are selectively activated at the target site, such as a tumor environment.

One promising approach is the development of hypoxia-activated prodrugs . nih.govresearchgate.netmdpi.com Solid tumors often contain regions of low oxygen (hypoxia), a condition that is less prevalent in healthy tissues. nih.govresearchgate.net Researchers are designing prodrugs that incorporate "trigger" moieties, such as nitroaromatic groups, which are chemically reduced and activated under hypoxic conditions. nih.govmdpi.com This targeted activation would release the active cytotoxic agent, n,n-Bis(2-chloroethyl)amine, directly within the tumor, thereby minimizing off-target effects. mdpi.com While specific examples involving n,n-Bis(2-chloroethyl)methanesulfonamide are still emerging, the principle has been demonstrated with other nitrogen mustard compounds. nih.gov

Another avenue being explored is the use of enzyme-labile linkers . Many tumors overexpress specific enzymes. Prodrugs can be designed with linkers that are substrates for these tumor-specific enzymes. nih.gov Upon cleavage by the enzyme, the active drug is released. For sulfonamide-based compounds, linkers that undergo enzymatic or controlled chemical cleavage to release the parent drug are being investigated. nih.gov

Peptide-drug conjugates (PDCs) represent a sophisticated strategy for targeted delivery. mdpi.commdpi.comnih.gov By attaching this compound to a peptide that specifically binds to receptors overexpressed on cancer cells, the cytotoxic payload can be delivered with high precision. mdpi.commdpi.com This approach not only enhances efficacy but also significantly reduces systemic exposure to the toxic agent.

| Prodrug Strategy | Activation Mechanism | Rationale for this compound |

| Hypoxia-Activation | Reduction of a trigger moiety in low oxygen environments. nih.govmdpi.com | Selective release of the cytotoxic agent in the tumor microenvironment. nih.gov |

| Enzyme-Labile Linkers | Cleavage of a linker by tumor-specific enzymes. nih.gov | Targeted drug release based on the unique enzymatic profile of cancer cells. nih.gov |

| Peptide-Drug Conjugates | Receptor-mediated endocytosis via peptide targeting. mdpi.commdpi.com | High-precision delivery to cancer cells overexpressing specific receptors. mdpi.com |

Hybrid Molecules Combining this compound Scaffold with Other Pharmacophores

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to achieve a synergistic or multi-target effect. This approach is being actively pursued to enhance the efficacy of the this compound scaffold.

One area of exploration is the creation of hybrids with DNA minor groove binders . nih.govnih.gov DNA minor groove binders are molecules that can selectively bind to the minor groove of the DNA double helix. nih.govnih.gov By conjugating this compound with a minor groove binder, the alkylating agent can be positioned in close proximity to its DNA target, potentially increasing the efficiency and specificity of DNA alkylation.

Another strategy involves creating hybrids with heterocyclic compounds . mdpi.combeilstein-journals.orgresearchgate.netmdpi.com Heterocyclic moieties are common in many biologically active molecules and can impart a range of properties, including altered solubility, cell permeability, and target recognition. Synthesizing hybrids of this compound with various heterocyclic systems could lead to novel compounds with improved pharmacological profiles.

| Hybrid Molecule Concept | Rationale | Potential Advantage |

| DNA Minor Groove Binder Conjugates | Enhanced DNA targeting. nih.govnih.gov | Increased efficiency and specificity of DNA alkylation. |

| Heterocyclic Hybrids | Modulation of physicochemical and biological properties. mdpi.combeilstein-journals.orgresearchgate.netmdpi.com | Improved pharmacokinetics and novel biological activities. |

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and development. These methods offer insights into the molecular mechanisms of action and can guide the design of more effective therapeutic agents.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT studies can be employed to understand the formation of the reactive aziridinium (B1262131) ion from the n,n-Bis(2-chloroethyl)sulfonamide precursor, a critical step in its mechanism of action. mdpi.comresearchgate.net By calculating the energetics of this process, researchers can predict the reactivity of different analogs and design compounds with optimized activation profiles.

Computational analysis of the reaction with guanine (B1146940) , a primary target of alkylating agents, can provide detailed insights into the mechanism of DNA damage. researchgate.netnih.govnih.gov Molecular modeling can simulate the interaction between the activated form of this compound and DNA, identifying the most likely sites of alkylation and the structural consequences of this modification. This information is crucial for understanding the compound's cytotoxic effects and for designing new agents with altered DNA sequence specificity.

| Computational Method | Application | Scientific Insight |

| Density Functional Theory (DFT) | Studying aziridinium ion formation. mdpi.comresearchgate.net | Predicting the reactivity and activation kinetics of the compound. |

| Molecular Modeling | Simulating the interaction with DNA, particularly guanine. researchgate.netnih.govnih.gov | Understanding the mechanism of DNA alkylation and cytotoxicity. |

Applications in Chemical Biology as a Research Tool

The high reactivity of the bis(2-chloroethyl)amino group makes this compound a potential tool for chemical biology research, particularly in the area of activity-based protein profiling (ABPP) . frontiersin.orgmagtechjournal.com ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes and other proteins, allowing for their identification and functional characterization in complex biological systems. frontiersin.orgnih.gov

As a covalent inhibitor , this compound could be used to identify novel protein targets. nih.govnih.gov By treating cells or cell lysates with the compound and then using proteomic techniques to identify the proteins that have been covalently modified, researchers can uncover new binding partners and potential therapeutic targets.

Furthermore, in a competitive ABPP format, this compound could be used to screen for more selective inhibitors of a particular protein. nih.govresearchgate.net In this approach, a library of compounds is tested for their ability to prevent the labeling of a target protein by the reactive probe. This can accelerate the discovery of potent and selective inhibitors for further therapeutic development.

| Chemical Biology Application | Methodology | Research Outcome |

| Covalent Inhibitor for Target ID | Covalent labeling of proteins followed by proteomic analysis. nih.govnih.gov | Identification of novel protein targets and binding sites. |

| Competitive ABPP | Screening for compounds that prevent probe labeling of a target. nih.govresearchgate.net | Discovery of potent and selective inhibitors for specific proteins. |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N,N-Bis(2-chloroethyl)methanesulfonamide, and how can purity be maximized?

- Methodology : React methanesulfonyl chloride with bis(2-chloroethyl)amine in anhydrous dichloromethane under reflux, using pyridine as a base to neutralize HCl byproducts . Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress by TLC (Rf ~0.13 under similar conditions) .

- Critical Considerations : Ensure stoichiometric excess of methanesulfonyl chloride to prevent incomplete substitution. Anhydrous conditions are essential to avoid hydrolysis of chloroethyl groups.

Q. Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

- Characterization :

- NMR : ¹H NMR (CDCl₃) should show peaks for chloroethyl groups (δ ~3.6–3.8 ppm, –CH₂Cl) and methanesulfonyl moiety (δ ~3.1 ppm, –SO₂–CH₃). ¹³C NMR confirms sulfonamide linkage (δ ~40 ppm for –SO₂–CH₃) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~242.1).

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.4% theoretical).

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .

Advanced Research Questions

Q. How does the alkylating efficacy of this compound compare to classical nitrogen mustards in DNA cross-linking assays?

- Experimental Design :

- In Vitro Assays : Treat lymphocyte cultures with equimolar doses of the compound and controls (e.g., cyclophosphamide). Quantify DNA interstrand cross-links via comet assay or alkaline unwinding .

- Mechanistic Insight : The chloroethyl groups undergo intramolecular cyclization to form aziridinium intermediates, alkylating guanine-N7 positions. Compare kinetics via LC-MS detection of DNA adducts (e.g., N7-guanine derivatives) .

- Data Interpretation : Lower IC₅₀ values indicate higher potency. Note differences in metabolic activation requirements compared to prodrug mustards (e.g., cyclophosphamide requires hepatic CYP450 activation) .

Q. What stabilization protocols prevent hydrolysis of the chloroethyl groups during long-term storage?

- Strategies :

- Store under argon at –20°C in amber vials with desiccants (e.g., silica gel).

- Prepare stock solutions in dry DMSO and aliquot to avoid freeze-thaw cycles.

- Monitor stability via ¹H NMR (disappearance of –CH₂Cl signals indicates degradation) .